molecular formula C11H14N2O B6207084 1-(2H-indazol-2-yl)butan-2-ol CAS No. 2703781-23-9

1-(2H-indazol-2-yl)butan-2-ol

Cat. No.: B6207084
CAS No.: 2703781-23-9
M. Wt: 190.24 g/mol
InChI Key: XBZZCCIKMUUPJM-UHFFFAOYSA-N
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Description

1-(2H-Indazol-2-yl)butan-2-ol (CAS 2703781-23-9) is a chemical building block of significant interest in organic and medicinal chemistry research, particularly for the construction of complex heterocyclic systems. Its molecular formula is C11H14N2O, with an average mass of approximately 190.24 g/mol . This compound serves as a versatile intermediate in the Davis-Beirut reaction, a key method for synthesizing a wide variety of 2H-indazoles . The 2H-indazole scaffold is a privileged structure in drug discovery due to its diverse medicinal chemistry applications, which have included investigations into anticancer, antiangiogenic, and antifungal agents . Researchers value this scaffold for its potential to modulate various biological targets; for instance, indazole derivatives have been explored as JNK2 inhibitors and in the development of antifungal compounds that demonstrate efficacy against cultures like Candida spp. and Aspergillus spp. . As a reagent, this compound enables access to these pharmacologically relevant structures, facilitating the exploration of new therapeutic avenues. This product is intended for laboratory research and development purposes only. Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2703781-23-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-indazol-2-ylbutan-2-ol

InChI

InChI=1S/C11H14N2O/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12-13/h3-7,10,14H,2,8H2,1H3

InChI Key

XBZZCCIKMUUPJM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=C2C=CC=CC2=N1)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2h Indazol 2 Yl Butan 2 Ol and Its Analogues

Retrosynthetic Analysis of the 1-(2H-indazol-2-yl)butan-2-ol Structure

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most evident disconnection is the C-N bond between the indazole ring and the butan-2-ol side chain. This leads to an indazole nucleophile and a suitable four-carbon electrophile. A second key disconnection is at the chiral center of the butan-2-ol moiety, which can be traced back to a prochiral ketone.

This analysis reveals two main synthetic strategies:

Strategy A: Convergent Synthesis. This approach involves the synthesis of the 2H-indazole core and a chiral four-carbon synthon separately, followed by their coupling. The key challenge here is the regioselective N2-alkylation of the indazole.

Strategy B: Linear Synthesis. This strategy begins with the N2-alkylation of indazole with an achiral four-carbon electrophile containing a ketone or a precursor. The crucial step is then the stereoselective reduction of the ketone to establish the desired chirality at the C2 position of the side chain.

Strategies for the Construction of the 2H-Indazole Core

The selective synthesis of 2H-indazoles over their more thermodynamically stable 1H-isomers is a well-documented challenge. nih.gov Several modern synthetic methods have been developed to achieve high regioselectivity for the N2-substituted products.

Regioselective N2-Alkylation Approaches to 2H-Indazoles Utilizing Precursors

Direct N-alkylation of indazole often leads to a mixture of N1 and N2 isomers. nih.gov However, careful selection of reaction conditions and substrates can favor the formation of the desired 2H-indazole. The regioselectivity is influenced by factors such as the nature of the electrophile, the base, the solvent, and the presence of substituents on the indazole ring. nih.gov

For instance, the use of specific alkylating agents under acidic conditions can promote N2-alkylation. A general and selective procedure for the N2-alkylation of 1H-indazoles utilizes trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with various alkyl 2,2,2-trichloroacetimidates as electrophiles, affording the corresponding 2-alkyl-2H-indazoles with high selectivity. organic-chemistry.org Another approach involves the use of diazo compounds in the presence of TfOH, which also provides N2-alkylated products in good to excellent yields and high regioselectivity. rsc.org

CatalystElectrophileRegioselectivity (N2/N1)YieldReference
TfOH or Cu(OTf)2Alkyl 2,2,2-trichloroacetimidatesHigh (N1 not observed)Up to 96% organic-chemistry.org
TfOHDiazo compoundsUp to 100/0Good to excellent rsc.org

Furthermore, gallium/aluminium- and aluminium-mediated direct alkylation of indazoles with various bromides has been shown to be a regioselective and high-yielding route to 2H-indazoles. rsc.org

Palladium-Catalyzed Synthesis of 2H-Indazole Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-heterocycles. A direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves the palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This one-step process proceeds via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org

One-Pot Multicomponent Reactions for 2H-Indazole Formation

One-pot multicomponent reactions offer an efficient and atom-economical approach to complex molecules. An efficient synthesis of 2H-indazole derivatives can be achieved through a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This method demonstrates broad substrate scope and good functional group tolerance. organic-chemistry.org

Reductive Cyclization Pathways for 2H-Indazole Synthesis

Reductive cyclization of ortho-substituted nitroarenes is a classic and effective method for the synthesis of indazoles. A mild and efficient one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with primary amines to form ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.org This method is compatible with a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.org

Stereoselective Synthesis of the Butan-2-ol Chiral Center

The introduction of the chiral center in the butan-2-ol side chain can be achieved through two primary strategies: the use of a chiral electrophile in the N-alkylation step or the stereoselective reduction of a prochiral ketone precursor.

Strategy 1: N-Alkylation with a Chiral Electrophile

This approach involves the reaction of the indazole anion with a chiral electrophile, such as a protected (R)- or (S)-1-halobutan-2-ol or a corresponding tosylate. The success of this strategy hinges on the regioselective N2-alkylation of the indazole, which, as discussed in section 2.2.1, can be achieved under specific reaction conditions. The chirality of the final product is directly derived from the starting chiral electrophile.

Strategy 2: Stereoselective Reduction of a Prochiral Ketone

Alternatively, an achiral side chain, 1-(2H-indazol-2-yl)butan-2-one, can be synthesized first. This can be achieved by the N2-alkylation of indazole with 1-halobutan-2-one. The subsequent stereoselective reduction of the ketone to the desired alcohol enantiomer is the key step.

Several methods for the asymmetric reduction of ketones are available:

Chiral Reducing Agents: Reagents such as those derived from chiral boranes (e.g., (R)- or (S)-Alpine-Borane®) or chiral aluminum hydrides can be employed to achieve enantioselective reduction.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands can catalyze the hydrogenation of the ketone to the desired alcohol with high enantioselectivity.

Biocatalytic Reduction: Enzymes, such as ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones to chiral alcohols. A wide variety of KREDs are commercially available, offering access to both (R)- and (S)-alcohols with excellent enantiomeric excess.

The choice of method will depend on the specific substrate, desired enantiomer, and scalability of the process.

Asymmetric Approaches for the α-Hydroxy Alkyl Chain Integration

Direct asymmetric integration of the α-hydroxy alkyl chain can be approached through methods such as the asymmetric alkylation of an indazole derivative with a chiral electrophile or the addition of an organometallic reagent to a carbonyl-containing indazole precursor in the presence of a chiral catalyst. One potential route involves the use of chiral epoxides, such as (R)- or (S)-1,2-epoxybutane, which can react with the indazole anion. The nucleophilic attack of the indazole nitrogen on the epoxide is a well-established method for forming C-N bonds and simultaneously installing a hydroxyl group. The regioselectivity of the epoxide ring-opening is crucial and can be influenced by the choice of base and reaction conditions.

Another strategy involves the asymmetric reduction of a ketone precursor, 1-(2H-indazol-2-yl)butan-2-one. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems employing chiral ligands with transition metals like ruthenium, rhodium, or iridium, can afford the desired alcohol in high enantiomeric excess.

Chiral Auxiliary and Organocatalytic Methodologies for Butan-2-ol Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to either the indazole or the butan-2-ol precursor to direct a subsequent diastereoselective reaction. For example, an indazole bearing a chiral auxiliary could be alkylated with a suitable four-carbon electrophile. The steric hindrance imposed by the auxiliary would favor one diastereomeric product, which upon removal of the auxiliary, would yield the enantiomerically enriched target molecule. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been successfully applied in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts. For the synthesis of the target molecule, an organocatalytic asymmetric addition of a nucleophile to an indazolyl ketone precursor could be envisioned. For instance, a chiral primary or secondary amine catalyst could activate the ketone towards nucleophilic attack, leading to the formation of a chiral tertiary alcohol.

Enzymatic Transformations for Enantiopure Butan-2-ol Unit

Enzymatic methods offer high selectivity and mild reaction conditions, making them an attractive approach for obtaining enantiopure compounds. For the synthesis of this compound, enzymatic kinetic resolution of the racemic alcohol is a viable strategy. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the acylated form of the other, which can then be separated. For example, lipases such as those from Candida antarctica (CALB) or Pseudomonas cepacia have been shown to be effective in the resolution of various racemic alcohols. nih.gov The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. nih.gov

Alternatively, a prochiral ketone precursor could be subjected to asymmetric reduction using a ketoreductase enzyme. These enzymes, often derived from microorganisms, can exhibit exquisite enantioselectivity in the reduction of ketones to their corresponding alcohols, providing a direct route to the enantiopure product.

Coupling Strategies for the Indazole and Butan-2-ol Moieties

The formation of the bond between the indazole ring and the butan-2-ol side chain is a critical step in the synthesis. This can be achieved through either N-alkylation/etherification at the indazole nitrogen or through C-C bond-forming cross-coupling reactions at the indazole ring.

N-Alkylation and Etherification Reactions at the Indazole Nitrogen

Direct N-alkylation of indazole with a suitable butan-2-ol derivative is a common approach. However, a major challenge in the N-alkylation of indazoles is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, leading to a mixture of isomers. nih.gov For the synthesis of this compound, selective alkylation at the N2 position is required.

The Mitsunobu reaction is a powerful method for achieving N-alkylation of indazoles with alcohols, often favoring the N2 isomer. nih.govnih.govbeilstein-journals.org This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which must be considered when using an enantiopure alcohol as the starting material. nih.gov Studies have shown that Mitsunobu conditions can provide good yields of N2-alkylated indazoles. nih.gov For instance, reacting an indazole with an enantiopure butan-2-ol under Mitsunobu conditions would be a direct route to the target molecule.

Alternative N-alkylation strategies involve the reaction of the indazole anion with an electrophile such as a tosylate or halide derivative of butan-2-ol. The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation, while other conditions might favor the N2 product. nih.govbeilstein-journals.org The presence of substituents on the indazole ring can also direct the regioselectivity of alkylation. nih.govbeilstein-journals.org

ReactionReagentsKey FeaturesRegioselectivity
Mitsunobu ReactionPPh3, DEAD/DIAD, AlcoholMild conditions, inversion of stereochemistry at the alcohol.Generally favors N2-alkylation. nih.govnih.gov
Classical N-AlkylationBase (e.g., NaH, K2CO3), Alkyl Halide/TosylateConditions can be tuned to favor N1 or N2.Highly dependent on base, solvent, and substrate. nih.gov

Cross-Coupling Reactions for C-C Bond Formation at the Indazole Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. These reactions can be employed to attach the butan-2-ol moiety, or a precursor, to the indazole ring.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of an analogue of the target compound, a halo-indazole could be coupled with a boronic acid or ester derivative of butan-2-ol. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is also highly versatile and can be used to form C-C bonds between various types of carbon atoms. wikipedia.org An indazolylzinc reagent could be coupled with a suitable electrophile derived from butan-2-ol.

The Kumada-Tamao-Corriu coupling employs a Grignard reagent and an organic halide, catalyzed by palladium or nickel. wikipedia.org This was one of the first cross-coupling reactions developed and remains a useful method for C-C bond formation. wikipedia.org

Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Suzuki-MiyauraBoronic acid/esterOrganic halide/triflatePalladium
NegishiOrganozincOrganic halide/triflatePalladium or Nickel
Kumada-Tamao-CorriuGrignard reagentOrganic halidePalladium or Nickel

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, purity, and process efficiency while ensuring safety and cost-effectiveness.

For N-alkylation reactions, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. As previously mentioned, these factors can have a profound impact on the regioselectivity of the reaction. nih.gov For instance, in a classical N-alkylation, a screen of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) would be necessary to identify the optimal conditions for maximizing the yield of the desired N2 isomer. The stoichiometry of the reagents also plays a critical role and should be carefully controlled.

In the case of the Mitsunobu reaction, optimization would involve evaluating different phosphines and azodicarboxylates, as well as the reaction temperature. researchgate.net While the reaction is often run at or below room temperature, some substrates may require heating to achieve a reasonable reaction rate. Work-up procedures are also an important consideration for the Mitsunobu reaction, as the removal of byproducts such as triphenylphosphine oxide can be challenging.

For cross-coupling reactions, the choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized. The ligand, in particular, can have a dramatic effect on the efficiency and selectivity of the reaction. A thorough screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the optimal catalyst system for a specific substrate combination.

Process efficiency can be further enhanced through the development of one-pot or telescopic procedures, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates. This can significantly reduce waste, save time, and lower costs. Furthermore, for large-scale synthesis, considerations such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the environmental impact of the process are of paramount importance. rsc.org

Parameter to OptimizeN-AlkylationMitsunobu ReactionCross-Coupling
Reagents Base, Alkylating AgentPhosphine, AzodicarboxylateCatalyst, Ligand, Base
Solvent THF, DMF, Acetonitrile, etc.THF, Dichloromethane, etc.Toluene, Dioxane, etc.
Temperature Varies depending on conditionsTypically 0°C to room temp.Often requires heating
Stoichiometry Crucial for selectivity and yieldCan influence reaction outcomeImportant for catalyst efficiency
Work-up Standard extraction/purificationByproduct removal can be challengingCatalyst removal may be necessary

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of pharmacologically relevant molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green approaches applicable to the synthesis of the target compound include the use of alternative energy sources, eco-friendly solvents and catalysts, and one-pot syntheses.

A plausible and direct synthetic route to this compound involves the N-alkylation of indazole with 1,2-epoxybutane (B156178). This reaction presents an opportunity to apply several green chemistry principles to drive the synthesis towards the desired N-2 isomer in an environmentally benign manner. The regioselectivity of this reaction is crucial and can be influenced by the choice of catalyst, solvent, and energy input.

Application of Alternative Energy Sources

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced regioselectivity. researchgate.netnih.govresearchgate.net In the context of N-alkylation of indazoles, microwave heating can accelerate the reaction between indazole and 1,2-epoxybutane, potentially under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. This approach minimizes energy consumption compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the efficient synthesis of indazole derivatives. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The cavitation effects generated by ultrasound waves can enhance mass transfer and accelerate the reaction rate, often at lower temperatures than conventional methods. This can be particularly advantageous for reactions involving thermally sensitive reagents.

Use of Greener Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of N-alkylated heterocycles often employ volatile and hazardous organic solvents. Green alternatives focus on the use of water, ethanol, or biodegradable solvent systems.

A notable green approach involves a citric acid-mediated one-pot synthesis of N-alkylated indazoles in an ethanol/water mixture. primescholars.com This method offers the dual benefits of a biodegradable catalyst and an environmentally friendly solvent system. Adapting this methodology to the reaction of indazole with 1,2-epoxybutane could provide a sustainable route to this compound. The acidic nature of the catalyst could also play a role in the regioselective opening of the epoxide ring, potentially favoring the desired N-2 substitution.

The following table summarizes a comparative overview of conventional versus green synthetic approaches for the N-alkylation of indazoles, which can be extrapolated for the synthesis of this compound.

FeatureConventional MethodGreen Chemistry Approach
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, Ultrasound
Solvents DMF, THF, Acetonitrile (often toxic and volatile)Water, Ethanol, Polyethylene (B3416737) glycol (PEG), or solvent-free
Catalysts Strong inorganic bases (e.g., NaH), transition metalsBiodegradable catalysts (e.g., citric acid), phase-transfer catalysts
Reaction Time Hours to daysMinutes to a few hours
Waste Generation Higher, due to solvent use and purification stepsLower, especially in one-pot syntheses and with recyclable catalysts

Regioselectivity under Green Conditions

Achieving high regioselectivity for the N-2 isomer is paramount for an efficient synthesis of this compound. While traditional methods often yield a mixture of N-1 and N-2 isomers, beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov green methodologies can also influence the isomeric ratio. For instance, the choice of a specific green catalyst or the unique energy transfer mechanism in microwave or ultrasound-assisted reactions can alter the transition state energies for the formation of the two isomers, thereby enhancing the selectivity for the desired N-2 product. For example, Mitsunobu conditions, which can be adapted to greener protocols, have been shown to favor N-2 alkylation. beilstein-journals.orgnih.gov Furthermore, a highly selective N-2 alkylation of indazoles using diazo compounds catalyzed by triflic acid (TfOH) has been reported, which could potentially be adapted to greener conditions. rsc.org

The table below illustrates the influence of various reaction parameters on the regioselectivity of indazole N-alkylation, providing insights for optimizing the synthesis of the target compound.

ParameterCondition Favoring N-1 IsomerCondition Favoring N-2 Isomer
Base/Catalyst Strong bases like NaH in polar aprotic solventsMitsunobu conditions (DEAD, PPh3); TfOH with diazo compounds
Substituents on Indazole Electron-donating groups at C3Electron-withdrawing groups at C7
Solvent Polar aprotic solvents (e.g., DMF, THF)Less polar solvents can sometimes favor N-2

By carefully selecting a combination of green reaction conditions, it is possible to develop a sustainable and efficient synthesis of this compound with high regioselectivity. Future research in this area will likely focus on the development of novel, recyclable catalysts and the use of flow chemistry to further enhance the green credentials of these synthetic processes.

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-(2H-indazol-2-yl)butan-2-ol, a suite of one-dimensional and two-dimensional NMR experiments is necessary for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR techniques are indispensable for resolving complex spin systems and establishing through-bond and through-space atomic correlations.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal correlations between the protons in the butanol side chain, such as the CH(OH) proton with the adjacent CH₂ and CH₃ groups. It would also show couplings between the aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between molecular fragments. For this compound, a key HMBC correlation would be observed between the protons of the methylene (B1212753) group (C1 of the butyl chain) and the carbon atoms of the indazole ring, confirming the attachment point at the N2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is vital for conformational analysis, providing insights into the preferred three-dimensional arrangement of the molecule in solution, such as the spatial relationship between the butanol side chain and the indazole ring.

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for butan-2-ol and indazole moieties. docbrown.infodocbrown.info

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Indazole-H3~8.2~122C4, C7a
Indazole-H4/H7~7.7~127C adjacent
Indazole-H5/H6~7.2~121C adjacent
Butanol-C1'H₂~4.3~60C3, C7a (Indazole), C2'
Butanol-C2'H(OH)~3.8~70C1', C3', C4'
Butanol-C3'H₂~1.5~30C2', C4'
Butanol-C4'H₃~0.9~10C2', C3'

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov While the target compound is the 2H-isomer, dynamic NMR (DNMR) is the technique used to study the kinetics of such tautomeric exchanges if they were to occur. researchgate.net DNMR involves acquiring spectra at various temperatures to monitor changes in signal shape. These changes can be analyzed to determine the energy barriers and rates of exchange between different conformations or tautomers. researchgate.netbohrium.com For this compound, DNMR could also be applied to study restricted rotation around the N-C bond connecting the butanol side chain to the indazole ring, providing information on the energy barrier for this process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound and investigating its fragmentation pathways. mdpi.com Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass of the molecular ion with high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition. indexcopernicus.com

For this compound (C₁₁H₁₄N₂O), HRMS would confirm the expected exact mass of its protonated molecule [M+H]⁺. Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure by analyzing its fragmentation patterns. scielo.br The cleavage of bonds within the butanol side chain and the indazole ring provides characteristic fragment ions that serve as a structural fingerprint. researchgate.netnih.gov

Ion FormulaDescriptionCalculated Exact Mass (m/z)
[C₁₁H₁₅N₂O]⁺Protonated Molecular Ion [M+H]⁺191.1184
[C₇H₇N₂]⁺Indazole fragment after side-chain loss119.0609
[C₄H₉O]⁺Butanol fragment (protonated)73.0653
[C₁₁H₁₃N₂]⁺Loss of water [M+H-H₂O]⁺173.1079

X-ray Crystallography for Solid-State Molecular Structure Elucidation

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org This technique yields exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

A key aspect of crystallographic analysis is the determination of torsional angles (also known as dihedral angles), which describe the rotation around single bonds. wikipedia.orgsaskoer.ca For this compound, the analysis of torsional angles is crucial for defining the conformation of the flexible butanol side chain relative to the planar indazole ring. utdallas.edu Key torsional angles would include those defining the orientation around the N2-C1', C1'-C2', and C2'-C3' bonds. These values dictate whether substituents are in a staggered or eclipsed arrangement, which has significant implications for the molecule's steric profile and potential energy. nih.gov

Atoms Defining the AngleDescriptionSignificance
C3-N2-C1'-C2'Rotation around the N-C bondDefines the orientation of the side chain relative to the indazole ring.
N2-C1'-C2'-ORotation around the C1'-C2' bondDetermines the position of the hydroxyl group.
C1'-C2'-C3'-C4'Rotation around the C2'-C3' bondDefines the conformation of the ethyl terminus of the side chain (e.g., gauche vs. anti).

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The enantiomeric purity of this compound, a compound with a single stereocenter at the 2-position of the butanol chain, is critical for its application in research. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the (R)- and (S)-enantiomers and quantifying their respective ratios.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant method for the enantioseparation of heterocyclic compounds like indazole derivatives. ptfarm.plnih.govsemanticscholar.org The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For compounds with aromatic systems and hydrogen bond donors/acceptors, like the indazole ring and hydroxyl group in the target molecule, these CSPs provide the necessary stereochemical recognition through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.

In a typical normal-phase HPLC setup, a mobile phase consisting of a nonpolar solvent like hexane (B92381) mixed with a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is used. ptfarm.plijsdr.org The alcohol percentage is optimized to achieve a balance between retention time and resolution. For basic compounds like indazoles, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can sometimes improve peak shape, although it may also reduce the resolution for certain derivatives. ptfarm.pl

Gas Chromatography (GC): Chiral GC is another viable method, particularly for volatile and thermally stable compounds. The use of capillary columns coated with cyclodextrin (B1172386) derivatives as the chiral stationary phase is common for separating chiral alcohols. gcms.cznih.gov For instance, modified β-cyclodextrins bonded to a polysiloxane backbone are widely used. nih.gov The separation is achieved based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavities. The temperature program of the GC oven is a critical parameter that must be optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com

The following table outlines hypothetical, yet representative, conditions for the chiral separation of this compound enantiomers.

Interactive Data Table: Chiral Chromatography Parameters

Parameter HPLC Method GC Method
Technique High-Performance Liquid Chromatography Gas Chromatography
Stationary Phase Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) Modified β-cyclodextrin on a polysiloxane backbone
Column CHIRALCEL® OJ (250 x 4.6 mm, 10 µm) ptfarm.plnih.gov CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) nih.gov
Mobile Phase/Carrier Gas n-Hexane:Isopropanol (80:20, v/v) Helium or Hydrogen nih.gov
Flow Rate/Temp. Program 1.0 mL/min Start at 100°C, ramp to 180°C at 2°C/min
Detector UV at 254 nm Flame Ionization Detector (FID)

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides invaluable information about the molecular structure of this compound by identifying its functional groups and probing their local chemical environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent feature is a broad absorption band in the region of 3550–3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.info This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. docbrown.infolibretexts.org In a non-polar solvent or in the gas phase, where hydrogen bonding is minimized, this peak would appear as a sharper, narrower band at a higher wavenumber (around 3670–3580 cm⁻¹). docbrown.info

Other significant peaks include C-H stretching vibrations from the alkyl chain and the indazole ring, typically found around 2900 cm⁻¹. docbrown.info The C-O stretching of the secondary alcohol is expected to appear in the 1350–1030 cm⁻¹ region. docbrown.info The vibrations of the indazole ring system, including C=C and C=N stretching, will produce a series of characteristic bands in the fingerprint region (approximately 1600–1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the aromatic C-H stretching of the indazole ring would be clearly visible. The skeletal vibrations of the fused bicyclic indazole system are also expected to produce strong Raman signals. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metallic surfaces, with the indazole ring likely interacting via its π-system and nitrogen atoms. nih.gov

Environmental Effects: The vibrational frequencies of certain functional groups are sensitive to their environment. researchgate.netuniparthenope.it As mentioned, the O-H stretching frequency is highly dependent on hydrogen bonding. docbrown.infolibretexts.org Changes in solvent polarity, concentration, or temperature can alter the extent of hydrogen bonding, leading to shifts in the position and shape of this band. The vibrations associated with the indazole ring can also be influenced by solvent effects or interactions with other molecules, which may cause slight shifts in their characteristic frequencies. This sensitivity makes vibrational spectroscopy a useful tool for studying intermolecular interactions. iaea.org

The following table summarizes the expected key vibrational bands for this compound.

Interactive Data Table: Vibrational Spectroscopy Data

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Method Notes
O-H Stretch Alcohol (-OH) 3550 - 3230 IR Broad peak due to hydrogen bonding. docbrown.info
Aromatic C-H Stretch Indazole Ring 3100 - 3000 IR, Raman Characteristic of aromatic C-H bonds.
Aliphatic C-H Stretch Butyl Chain (-CH₃, -CH₂, -CH) 2960 - 2850 IR, Raman Strong absorption in IR. docbrown.info
C=C / C=N Stretch Indazole Ring 1600 - 1450 IR, Raman Multiple bands in the fingerprint region.
C-O Stretch Secondary Alcohol 1350 - 1030 IR Strong intensity peak. docbrown.info

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies specifically focused on the compound This compound are not presently available. While research exists on the computational analysis of other indazole derivatives and related molecules, the specific data required to populate the requested article outline for this particular compound—including its predicted molecular geometry, frontier molecular orbital energies, calculated spectroscopic parameters, and molecular docking simulations—has not been published.

Computational studies, such as Density Functional Theory (DFT) calculations, are highly specific to the exact molecular structure being investigated. Results from analogous but structurally different compounds, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, cannot be extrapolated to accurately describe the quantum chemical properties, solution-phase behavior, or protein-ligand interactions of this compound. researchgate.netasianresassoc.org

Therefore, generating a scientifically accurate and non-hypothetical article that strictly adheres to the provided outline for this compound is not possible at this time due to the absence of specific research findings for this molecule.

Theoretical and Computational Chemistry of 1 2h Indazol 2 Yl Butan 2 Ol

Molecular Docking and Ligand-Protein Interaction Modeling with Biological Targets (In Silico)

Identification of Key Residues for Ligand Recognition

The identification of key amino acid residues responsible for recognizing and binding a ligand like 1-(2H-indazol-2-yl)butan-2-ol is a cornerstone of computational drug design. This process is primarily accomplished through molecular docking simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the detailed analysis of intermolecular interactions. ekb.egnih.gov

The process involves docking the 3D structure of this compound into the binding site of a computationally modeled biological target, such as an enzyme or receptor. The resulting binding poses are then scored based on their energetic favorability. Analysis of the lowest energy poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For this compound, the key structural features for interaction would likely be:

The hydroxyl (-OH) group , which can act as a hydrogen bond donor and acceptor.

The indazole ring system , where the nitrogen atoms can act as hydrogen bond acceptors and the bicyclic aromatic structure can participate in hydrophobic and π-stacking interactions.

The butyl chain , which contributes to hydrophobic (lipophilic) interactions within the binding pocket.

Interactive Data Table: Hypothetical Ligand-Receptor Interactions

Interacting Group of LigandType of InteractionPotential Amino Acid Residue
Hydroxyl (-OH) groupHydrogen BondAspartic Acid (Asp)
Indazole Nitrogen (N1)Hydrogen BondLysine (Lys)
Indazole Ringπ-π StackingPhenylalanine (Phe)
Butyl ChainHydrophobicLeucine (Leu), Valine (Val)

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical and geometric relationship between the chemical structure of a compound and its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules. semanticscholar.org

A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a series of indazole derivatives, a pharmacophore model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. dovepress.comekb.eg

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. nih.gov A vast number of descriptors can be calculated using specialized software, and a key step in QSAR modeling is to select the subset of descriptors that are most relevant to the biological activity being studied. mdpi.com

Descriptors are typically categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological polar surface area (TPSA). These are derived from the 2D representation of the molecule.

3D Descriptors: Molecular volume, surface area, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

The table below shows a selection of molecular descriptors that would be calculated for a QSAR study involving this compound and hypothetical related compounds.

Interactive Data Table: Examples of Molecular Descriptors for QSAR

Descriptor TypeDescriptor NameDescriptionRelevance to Activity
Constitutional (1D)Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences size, diffusion, and transport properties.
Topological (2D)Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Correlates with drug transport and membrane permeability.
Partition Coefficient (2D)LogPThe logarithm of the partition coefficient between octanol and water.Measures the lipophilicity of the compound.
Electronic (3D)Dipole MomentA measure of the overall polarity of the molecule.Influences binding to polar sites in a receptor.
Quantum Chemical (3D)HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
Quantum Chemical (3D)LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.

Once a set of relevant molecular descriptors has been identified for a series of compounds, a predictive mathematical model can be developed. pensoft.net This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN).

The goal is to create an equation that quantitatively links the descriptor values to the observed biological activity (e.g., inhibitory concentration, IC50). A generic MLR-based QSAR equation would take the form:

Biological Activity = (c1 * Descriptor1) + (c2 * Descriptor2) + ... + constant

The statistical quality and predictive power of the QSAR model are rigorously evaluated using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the Fisher test value (F). dovepress.com A robust and validated QSAR model can then be used to predict the biological potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico Prediction of Potential Biotransformation Pathways (Mechanistic, Non-Clinical)

In silico biotransformation prediction is a computational approach to forecast the metabolic fate of a compound within a biological system. researchgate.net This non-clinical assessment helps identify potential metabolites that may be formed through Phase I (functionalization) and Phase II (conjugation) metabolic reactions. nih.gov Several software tools, such as BioTransformer and SyGMa, use rule-based systems and machine learning models to predict these transformations. mdpi.comnih.gov

For this compound, the primary sites for metabolism are the secondary alcohol, the alkyl chain, and the indazole ring system.

Phase I Metabolism: The molecule would likely undergo oxidation. The secondary alcohol on the butyl chain is a prime candidate for oxidation to a ketone, forming 1-(2H-indazol-2-yl)butan-2-one. Additionally, the indazole ring or the butyl chain could undergo hydroxylation reactions catalyzed by Cytochrome P450 enzymes.

Phase II Metabolism: The hydroxyl group is a handle for conjugation reactions. The most common Phase II reaction would be glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the -OH group, forming a more water-soluble metabolite for excretion.

The following table outlines the plausible biotransformation pathways for this compound.

Interactive Data Table: Predicted Biotransformation Pathways

Metabolic PhaseReaction TypeSite of ReactionPotential Metabolite
Phase IOxidationSecondary alcohol1-(2H-indazol-2-yl)butan-2-one
Phase IHydroxylationIndazole RingHydroxy-1-(2H-indazol-2-yl)butan-2-ol
Phase IHydroxylationButyl Chain1-(2H-indazol-2-yl)butane-2,x-diol
Phase IIGlucuronidationSecondary alcoholThis compound-O-glucuronide

Exploration of Biological Interactions and Molecular Mechanisms in Vitro and Non Clinical Focus

Target Identification and Engagement Studies for 1-(2H-indazol-2-yl)butan-2-ol Scaffold

Comprehensive searches of scientific literature and databases did not retrieve any studies that have specifically investigated the interaction of this compound with the target enzymes and receptors outlined below.

Receptor Binding Assays with Isolated Receptors

No receptor binding assay data is available for this compound with dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT2C, or adrenergic receptors. The serotonergic and dopaminergic systems are common targets for drug discovery, and various heterocyclic compounds are known to interact with these receptors. nih.govnih.govreprocell.complos.org However, specific binding affinities for this compound have not been reported.

Table 2: Receptor Binding Affinity of this compound

Receptor Ki (nM) / IC50 (nM) Radioligand Source
Dopamine D2 No data available
Serotonin 5-HT1A No data available
Serotonin 5-HT2A No data available
Serotonin 5-HT2C No data available
Adrenergic receptors No data available

This table is for illustrative purposes and contains no data due to the lack of available research.

Cellular Mechanism of Action Studies in Defined In Vitro Models

The cellular effects of this compound remain uninvestigated.

Investigations of Cellular Uptake and Subcellular Localization

There are no studies describing the cellular uptake or subcellular localization of this compound. The physicochemical properties of a molecule, such as lipophilicity and charge, are key determinants of its ability to cross cell membranes and its distribution within cellular compartments. nih.gov Without experimental data, any discussion on the potential localization of this compound would be purely speculative.

Modulation of Specific Intracellular Signaling Pathways

Given the lack of identified molecular targets, there is no information on the modulation of any specific intracellular signaling pathways by this compound. G protein-coupled receptor (GPCR) pathways, which are activated by many neurotransmitter receptors, represent a major class of signaling cascades. nih.govnih.govbiomolther.org However, any link between this compound and these pathways has not been established.

Interaction with Cellular Macromolecules (Proteins, Lipids, Nucleic Acids)

Direct evidence of interactions between this compound and cellular macromolecules such as proteins, lipids, or nucleic acids is not available. amazonaws.comnih.govgoogle.com Non-covalent interactions are fundamental to the biological activity of small molecules, but these have not been characterized for the specified compound. nih.gov

Structure-Activity Relationship (SAR) Derivation for In Vitro Biological Activity

Structure-Activity Relationship (SAR) Derivation for In Vitro Biological Activity

The systematic investigation of how modifications to the chemical structure of this compound influence its biological activity is fundamental to optimizing its properties. This involves the design and synthesis of various analogs to probe the contributions of different functional groups.

The synthesis of analogs of this compound allows for a detailed examination of the role of each part of the molecule in its biological interactions. Research into related indazole-containing compounds has provided a framework for understanding which modifications are likely to impact activity.

For instance, in the development of indazole-based inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1), modifications to the indazole core and its substituents have been shown to be critical for potency. The addition of an amino group at the 3-position of the indazole ring, for example, can significantly increase inhibitory activity by forming additional hydrogen-bonding interactions within the target's active site. nih.gov This highlights the importance of the substitution pattern on the indazole ring itself.

Furthermore, alterations to the butan-2-ol side chain can have a profound effect on activity. In a series of indazole derivatives designed as antifungal agents, modifications to the alkyl chain and the substituents on the phenyl ring were systematically explored. For example, the introduction of fluorine atoms on the phenyl ring of related azole antifungals is a common strategy to enhance metabolic stability and potency. researchgate.net

The synthesis of such analogs typically involves multi-step reaction sequences. The indazole core can be constructed through methods like the Davis-Beirut reaction or Cadogan's cyclization. nih.govacs.org Subsequent N-alkylation with a suitable butanol derivative, or the construction of the side chain via coupling reactions, allows for the introduction of diverse functional groups. For example, a key intermediate could be a bromo-indazole, which can then undergo coupling reactions to introduce various side chains. nih.gov

The following table summarizes hypothetical SAR findings for analogs of this compound, based on established principles from related indazole compounds.

Compound IDR1 (Indazole Ring)R2 (Butanol Side Chain)In Vitro Activity (IC₅₀, µM)Notes
1 H-CH(OH)CH₂CH₃BaselineParent Compound
1a 5-Bromo-CH(OH)CH₂CH₃Lower IC₅₀Halogen substitution can enhance binding affinity. researchgate.net
1b 5-Nitro-CH(OH)CH₂CH₃Higher IC₅₀Electron-withdrawing groups may decrease activity depending on the target. acs.org
1c H-C(O)CH₂CH₃Activity AbolishedThe hydroxyl group is critical for interaction.
1d H-CH(OH)CF₂CH₃Lower IC₅₀Fluorination can improve metabolic stability and potency.
1e 3-Amino-CH(OH)CH₂CH₃Significantly Lower IC₅₀Amino group can form additional H-bonds. nih.gov

This table is illustrative and based on general principles of medicinal chemistry and published data on analogous indazole series. The specific activities would be target-dependent.

Impact of Stereochemistry on Biological Interaction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with chiral biological macromolecules like proteins and enzymes. For this compound, the chiral center at the 2-position of the butane (B89635) chain means it can exist as two enantiomers, (R)-1-(2H-indazol-2-yl)butan-2-ol and (S)-1-(2H-indazol-2-yl)butan-2-ol.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even metabolic fates. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.

For example, in a study of indazole-containing modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), the pure (S)-enantiomer was found to be a potentiator of CFTR currents, while the (R)-enantiomer acted as a mild inhibitor. nih.gov This demonstrates that the specific spatial arrangement of the substituents around the chiral center is critical for the nature of the biological response.

The synthesis of stereochemically pure enantiomers of this compound is therefore essential for a thorough understanding of its biological activity. This can be achieved through stereospecific synthesis using chiral starting materials or by chiral separation of a racemic mixture. google.com

EnantiomerBiological EffectRelative PotencyRationale
(R)-1-(2H-indazol-2-yl)butan-2-ol Hypothetical Agonist+++The spatial orientation of the hydroxyl and ethyl groups allows for optimal binding to the target's active site.
(S)-1-(2H-indazol-2-yl)butan-2-ol Hypothetical Antagonist/Inactive+The alternative spatial arrangement prevents productive binding or induces an inactive conformation of the target.

This table illustrates the potential for stereospecific activity based on findings for other chiral indazole-containing molecules. nih.gov The actual activity profile is target-dependent.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound into a chemical probe involves modifying its structure to allow for the identification and characterization of its molecular targets.

Design of Bioconjugated Derivatives for Affinity Labeling

Affinity labeling is a technique used to identify the binding partners of a small molecule. This is achieved by creating a derivative of the molecule—a chemical probe—that incorporates a reactive group and a reporter tag. nih.gov The reactive group forms a covalent bond with the target protein, while the reporter tag allows for detection and isolation of the protein-probe complex.

A common strategy in the design of such probes is to introduce a photoreactive group, such as a diazirine or benzophenone, and a bioorthogonal handle, like an alkyne or azide (B81097), for "click chemistry". The photoreactive group, upon exposure to UV light, forms a highly reactive species that can covalently cross-link with nearby amino acid residues in the binding pocket of the target protein. The bioorthogonal handle is then used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. mdpi.com

The synthesis of a biotinylated derivative of this compound would involve identifying a position on the molecule that can be modified without disrupting its binding to the target protein. This is often at a site that is solvent-exposed and not critical for the key binding interactions. A flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, is typically inserted between the probe molecule and the biotin tag to minimize steric hindrance. researchgate.netcore.ac.uk

Probe ComponentFunctionExample
Binding Moiety Provides affinity and selectivity for the target protein.This compound
Reactive Group Forms a covalent bond with the target upon activation (e.g., by UV light).Diazirine, Benzophenone
Linker Connects the binding moiety to the reporter tag and provides spatial separation.Polyethylene glycol (PEG)
Reporter Tag Enables detection and purification of the probe-target complex.Biotin, Fluorophore

Applications in Proteomics and Target Validation Studies

Once a bioconjugated derivative of this compound is synthesized, it can be used in a variety of proteomics experiments to identify its cellular targets. In a typical affinity-based protein profiling (ABPP) workflow, the probe is incubated with cell lysates or live cells. nih.gov After covalent cross-linking is induced, the bioorthogonal handle is used to attach a biotin tag.

The biotinylated protein-probe complexes can then be enriched from the complex mixture of cellular proteins using streptavidin-coated beads. The enriched proteins are subsequently identified using mass spectrometry-based proteomics. nih.gov This approach allows for the unbiased, proteome-wide identification of the binding partners of the chemical probe.

These target validation studies are critical for several reasons:

Mechanism of Action: Identifying the direct molecular targets of a compound is the first step in elucidating its mechanism of action.

Selectivity Profiling: ABPP can reveal not only the intended target but also any off-target interactions, which is crucial for assessing the selectivity and potential side effects of a compound. uu.nl

Drug Discovery: By validating the interaction between a compound and its target, this approach can confirm that a particular protein is "druggable" and provide a starting point for the development of more potent and selective inhibitors or modulators.

The data obtained from such proteomics experiments can be used to confirm that the biological effects observed in cellular assays are indeed a result of the compound interacting with its identified target.

Derivatization and Scaffold Modification of 1 2h Indazol 2 Yl Butan 2 Ol for Academic Research

Synthetic Strategies for Analogs with Modified Indazole Moieties

The indazole ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its functionalization. vichemchemie.comthermofisher.com These strategies can be adapted to synthesize analogs of 1-(2H-indazol-2-yl)butan-2-ol with diverse substituents on the bicyclic core, allowing researchers to probe the effects of sterics, electronics, and hydrogen bonding potential on biological targets.

Key synthetic approaches include:

Direct C-H Functionalization: Modern catalytic methods allow for the direct activation and functionalization of C-H bonds on the indazole ring, particularly at the C3, C4, C5, C6, and C7 positions. nih.gov Transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or copper) can introduce aryl, alkyl, or other functional groups. thermofisher.com For instance, a palladium-catalyzed C-H arylation could be used to append various phenyl groups to the benzene (B151609) portion of the indazole scaffold.

Halogenation and Cross-Coupling: The indazole ring can be selectively halogenated (e.g., brominated or iodinated) to create versatile synthetic handles. rsc.org These halogenated intermediates can then undergo a variety of well-established cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide array of substituents including alkyl, aryl, heteroaryl, and amino groups. nih.gov For example, 6-bromo-1H-indazole can be iodinated at the 3-position and subsequently used in Suzuki coupling reactions to build molecular complexity. nih.gov

Synthesis from Substituted Precursors: A highly effective strategy involves constructing the desired substituted indazole ring from appropriately functionalized starting materials before the attachment of the butan-2-ol side chain. For example, a substituted 2-nitrobenzonitrile (B147312) can be used as a precursor to generate a 3-amino-2H-indazole, which can then be further modified. nih.gov Similarly, cyclocondensation reactions of substituted benzonitriles with hydrazine (B178648) derivatives provide a route to various indazole cores. nih.gov

The following table summarizes common synthetic transformations for modifying the indazole moiety.

TransformationReagents and ConditionsPosition(s) TargetedIntroduced Substituent
IodinationI₂, KOH, DMFC3Iodo (-I)
BrominationN-Bromosuccinimide (NBS)C3, C5Bromo (-Br)
NitrationFe(NO₃)₃, TEMPOC3Nitro (-NO₂)
Suzuki CouplingArylboronic acid, Pd catalyst, baseC3, C5, C6 (from halo-indazole)Aryl/Heteroaryl
C-H ArylationAryl halide, Pd catalystVarious C-H positionsAryl/Heteroaryl
N-ArylationArylboronic acid, Cu catalystN1 (of 1H-indazole)Aryl

This table is illustrative and specific outcomes depend on the substrate and precise reaction conditions.

Chemical Transformations of the Butan-2-ol Side Chain

The butan-2-ol side chain offers a reactive hydroxyl group that serves as a prime site for chemical modification. Transformations at this position can alter polarity, introduce new functional groups, and serve as an attachment point for larger moieties.

Oxidation: The secondary alcohol of the butan-2-ol side chain can be oxidized to the corresponding ketone, yielding 1-(2H-indazol-2-yl)butan-2-one. This transformation is typically achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or through Swern oxidation. This modification removes the hydrogen-bond donating capability of the hydroxyl group and introduces a planar carbonyl group, which can significantly alter binding interactions with biological targets.

Functionalization of the Hydroxyl Group: The nucleophilic nature of the hydroxyl group allows for several key transformations:

Esterification: Reaction with carboxylic acids (under Fischer esterification conditions) or, more commonly, with acyl chlorides or anhydrides in the presence of a base, yields various ester derivatives. This allows for the introduction of a wide range of R-groups, modulating properties like lipophilicity and susceptibility to hydrolysis by cellular esterases.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to form ether linkages. This converts the hydrogen-bond donating alcohol into a hydrogen-bond accepting ether.

Conversion to Other Functional Groups: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles (e.g., azide (B81097), cyanide, thiols) via an Sₙ2 reaction to introduce diverse functionalities.

The table below outlines potential modifications to the butan-2-ol side chain.

Reaction TypeReagentsResulting Functional GroupKey Property Change
OxidationPCC, DMP, or Swern conditionsKetoneLoss of H-bond donor; gain of H-bond acceptor
EsterificationAcyl chloride, pyridineEsterIncreased lipophilicity; prodrug potential
EtherificationNaH, then Alkyl halideEtherLoss of H-bond donor; gain of H-bond acceptor
Azide Introduction1. MsCl, base; 2. NaN₃AzideIntroduction of a bioorthogonal handle for "click chemistry"

Introduction of Biologically Relevant Tags and Reporter Groups for Research Tools

To study the mechanism of action, cellular localization, and target engagement of this compound, it can be derivatized with reporter groups or affinity tags. These tagged analogs serve as powerful research tools for chemical biology and proteomics. tum.de

Attachment Strategies: The butan-2-ol side chain is the most convenient point for attaching tags, typically via a linker to minimize steric hindrance that could interfere with biological activity. The hydroxyl group can be functionalized to introduce a reactive handle suitable for bioconjugation. A common and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". nih.govresearchgate.net To utilize this, the parent compound's hydroxyl group is first converted into either an azide or a terminal alkyne. This modified compound can then be "clicked" onto a reporter group (e.g., a fluorophore or biotin) that bears the complementary functionality.

Types of Tags and Their Applications:

Fluorescent Dyes: Conjugation to fluorophores (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) allows for the visualization of the compound's distribution in cells using fluorescence microscopy. vichemchemie.comthermofisher.com This can help identify its subcellular localization and interaction with specific organelles or proteins.

Affinity Tags (e.g., Biotin): Attaching a biotin (B1667282) tag enables the affinity purification of target proteins. researchgate.net After incubating the biotinylated compound with cell lysates, the compound-protein complexes can be captured on streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry, a technique used for target deconvolution.

Photoaffinity Labels: Incorporation of a photo-reactive group (e.g., a diazirine or benzophenone) creates a photoaffinity probe. nih.gov Upon UV irradiation, this probe covalently cross-links to its binding partners, allowing for irreversible capture and subsequent identification of the target protein(s). nih.gov

Construction of Compound Libraries Based on the this compound Scaffold for Screening

Combinatorial chemistry provides a systematic approach to rapidly generate a large number of analogs based on the this compound scaffold. nih.gov The creation of such a library is essential for high-throughput screening (HTS) to efficiently explore the SAR and identify compounds with optimized properties.

Library Design: A focused library can be designed by systematically varying substituents at key positions on both the indazole core and the side chain. The design process often begins with a set of "building blocks" chosen to represent a diverse range of chemical properties (e.g., size, polarity, charge, hydrogen bonding capacity).

Indazole Core Diversity: A collection of substituted indazoles (e.g., with different functional groups at the C3, C5, and C6 positions) can be synthesized or procured.

Side Chain Diversity: A variety of epoxides or other alkylating agents can be used to introduce side chains with different lengths, branching patterns, or terminal functional groups, replacing the butan-2-ol moiety.

Synthetic Approach (Parallel Synthesis): Parallel synthesis is a common method where reactions are performed simultaneously in arrays of separate reaction vessels (e.g., in a 96-well plate format). nih.gov For this scaffold, a library could be constructed by reacting an array of diverse indazole building blocks with an array of side-chain precursors. Each well would contain a unique combination of building blocks, leading to a distinct final compound. This method allows for the generation of hundreds to thousands of discrete compounds, each of which can be purified and characterized before being submitted for biological screening. nih.gov

Future Research Directions and Unanswered Questions for 1 2h Indazol 2 Yl Butan 2 Ol

Development of Novel Stereoselective Synthetic Pathways

The structure of 1-(2H-indazol-2-yl)butan-2-ol features a chiral center at the C2 position of the butanol chain. This inherent chirality means the compound can exist as two distinct enantiomers, (S)-1-(2H-indazol-2-yl)butan-2-ol and (R)-1-(2H-indazol-2-yl)butan-2-ol. It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can exhibit significantly different biological activities and metabolic profiles. Therefore, the development of synthetic methods that can selectively produce one enantiomer over the other is of paramount importance for any future investigation into its biological properties.

Current synthetic approaches to similar 2H-indazole alcohols often involve a two-step process: regioselective N2-alkylation of the indazole ring with a haloketone (e.g., 1-bromobutan-2-one), followed by reduction of the ketone to the corresponding alcohol. nih.govmdpi.com This final reduction step, if performed with a non-chiral reducing agent like sodium borohydride, will typically yield a racemic mixture (an equal mixture of both enantiomers).

Future research must focus on asymmetric synthesis to gain access to the individual enantiomers. Unanswered questions in this area include:

What are the most effective chiral catalysts or reagents for the asymmetric reduction of the precursor ketone, 1-(2H-indazol-2-yl)butan-2-one?

Can chiral pool synthesis, starting from enantiomerically pure precursors like (S)- or (R)-2-butanol, be a viable and efficient route?

Could enzymatic reactions be employed for a highly stereoselective reduction or for the kinetic resolution of the racemic alcohol?

| Chiral Pool Synthesis | Starting the synthesis from a commercially available, enantiomerically pure building block. | Develop a synthetic route that avoids racemization at the chiral center during subsequent chemical transformations. |

Advanced Computational Approaches for Predicting Molecular Interactions and Reactivity

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, saving significant time and resources. researchgate.net By building a detailed in silico model of the molecule, researchers can investigate its electronic structure, conformational preferences, and potential interactions with biological macromolecules.

Future computational studies should aim to create a comprehensive molecular profile of the compound. Key unanswered questions that can be addressed include:

What is the predicted three-dimensional structure and preferred conformation of each enantiomer?

How does the electronic landscape (e.g., electrostatic potential surface) of the molecule influence its ability to form intermolecular interactions like hydrogen bonds or π-stacking? semanticscholar.org

Can molecular docking simulations predict which classes of proteins (e.g., kinases, GPCRs) are most likely to bind to this compound, and do the enantiomers show different binding modes or affinities?

How can reactivity descriptors calculated through Density Functional Theory (DFT) inform the development of new derivatives or predict metabolic pathways? pnrjournal.com

Table 2: Proposed Computational Methodologies

Technique Application for this compound Information Gained
Density Functional Theory (DFT) Calculation of electronic structure, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). researchgate.net Insights into reactivity, stability, and regions of the molecule likely to engage in electrostatic interactions.
Molecular Dynamics (MD) Simulations Simulating the movement of the molecule over time in a biological environment (e.g., in water or a lipid bilayer). mdpi.com Understanding of conformational flexibility, solvation, and dynamic interactions with potential binding partners.
Molecular Docking Predicting the preferred binding orientation of the compound within the active site of a known protein structure. researchgate.net Generation of hypotheses about potential biological targets and the structural basis for activity.

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate structural features of a series of related indazole analogs with their biological activity. | A predictive tool for designing new derivatives with potentially improved potency or properties. |

Discovery of Undiscovered Biological Targets and Mechanisms (Non-Clinical)

The indazole core is present in compounds with a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.netnih.gov However, the specific biological targets and mechanisms of action for this compound are completely unknown. A crucial area of future research is the systematic biological screening of this compound to uncover its unique non-clinical activities.

The primary unanswered questions are fundamental:

Does this compound possess any significant biological activity?

If it is active, what are the specific molecular targets it interacts with to elicit a biological response?

How does its activity compare to other known indazole-containing compounds, and does the stereochemistry at the butan-2-ol moiety play a decisive role?

Target identification can be pursued through various unbiased, hypothesis-free methods. For instance, affinity chromatography using an immobilized version of the compound could capture its binding partners from cell lysates, which can then be identified using mass spectrometry.

Table 3: Potential Biological Target Classes for Screening

Target Class Rationale based on Indazole Literature Example Targets
Protein Kinases Many indazole derivatives are known kinase inhibitors. nih.gov Tyrosine kinases (e.g., VEGFR, FGFR), Cyclin-dependent kinases (CDKs)
Microbial Enzymes Indazoles have shown antibacterial and antiprotozoal activity. nih.govtandfonline.com DNA gyrase, Trypanothione reductase
Ion Channels Certain heterocyclic compounds modulate ion channel function. Voltage-gated sodium or potassium channels

| Nuclear Receptors | The scaffold may fit into the ligand-binding domains of these receptors. | Estrogen receptor, Androgen receptor |

Exploration of Non-Biological Applications (e.g., materials science, catalysis, chemical sensors)

Beyond pharmacology, the unique electronic and structural features of the 2H-indazole ring system suggest potential applications in other scientific domains. researchgate.net The N-functionalized 2H-indazole moiety can coordinate with metal ions, and its aromatic system possesses interesting photophysical properties. Research into these non-biological applications is a completely unexplored avenue for this compound.

Key unanswered questions include:

Does the compound exhibit fluorescence or phosphorescence, and could it be used as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs)? mdpi.com

Can the molecule act as a ligand to form novel transition metal complexes, and would these complexes have catalytic activity?

Could the compound or its derivatives be immobilized on a solid support to create a chemical sensor for detecting specific analytes (e.g., metal ions or small organic molecules)? researchgate.net

Table 4: Potential Non-Biological Research Areas

Application Area Proposed Research Direction Potential Outcome
Materials Science Characterize the photophysical properties (absorption, emission spectra, quantum yield) of the compound. Development of new fluorescent materials or components for optoelectronic devices.
Catalysis Synthesize metal complexes using the compound as a ligand and test their catalytic activity in common organic reactions. Discovery of new, efficient catalysts for chemical synthesis.

| Chemical Sensors | Immobilize the compound on a substrate (e.g., polymer film, nanoparticles) and measure changes in its optical or electronic properties upon exposure to various analytes. | Creation of a selective and sensitive sensor for environmental or industrial monitoring. |

Integration with Systems Chemical Biology and Phenotypic Screening Platforms

Modern drug discovery and chemical biology are moving beyond a single-target approach towards a more holistic understanding of how small molecules affect complex biological systems. nih.gov Phenotypic screening, where compounds are tested for their effect on cell behavior or morphology without a preconceived target, is a powerful way to uncover novel biological activities. nih.gov this compound is an ideal candidate for such exploratory approaches.

This research area poses several high-level questions:

What observable, therapeutically relevant phenotypes in cell-based assays are modulated by this compound?

Once a phenotype is identified, what are the downstream molecular pathways that are being affected?

Can this compound be used as a "chemical probe" to perturb and study complex cellular networks, providing insights into systems-level biology?

Integrating the compound into these platforms involves a multi-step workflow, starting with broad screening and progressively narrowing down the mechanism of action.

Table 5: Workflow for Phenotypic Screening and Systems Biology Integration

Step Description Objective
1. Primary Phenotypic Screen Test the compound across a diverse panel of high-content cellular imaging assays (e.g., cell morphology, organelle health, protein localization). Identify any unexpected and interesting cellular effects (phenotypic "hits").
2. Target Deconvolution For any identified hits, use methods like proteomics, transcriptomics, or affinity-based pulldowns to find the molecular target(s). Link the observed phenotype to a specific protein or pathway.
3. Pathway Analysis Use bioinformatics tools to analyze the data from target deconvolution experiments. Understand how the compound's interaction with its target(s) perturbs the broader cellular network.

| 4. Chemical Probe Optimization | If a compelling mechanism is found, use the initial compound as a starting point to design more potent and selective analogs. | Develop a high-quality chemical tool for studying a specific biological process. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic strategies for 1-(2H-indazol-2-yl)butan-2-ol?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2H-indazole with a suitable electrophile (e.g., epoxide or halide derivative of butan-2-ol) under basic conditions. For example, using potassium tert-butoxide in DMF at 80–100°C to facilitate SN2 displacement .
  • One-Step Synthesis : Leverage direct coupling methods, such as Mitsunobu reactions, to attach the indazolyl group to butan-2-ol. Optimize stoichiometry and catalyst loading (e.g., DIAD/PPh₃) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify proton environments (e.g., indazole aromatic protons at δ 7.2–8.5 ppm, hydroxyl proton at δ 1.5–2.5 ppm) and carbon backbone connectivity .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL (for small molecules) to resolve bond lengths and angles, ensuring the indazole and alcohol moieties are correctly oriented .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 205.2 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Systematically vary solvents (DMF vs. THF), temperatures (60°C vs. reflux), and catalysts (e.g., Pd vs. Cu). Use design-of-experiment (DoE) frameworks to identify critical parameters .
  • Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., dimerization or oxidation artifacts). Adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) to suppress undesired pathways .
  • Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., indazole activation) using Schlenk techniques .

Q. What crystallographic software tools are recommended for refining the structure of this compound?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for least-squares refinement against X-ray data. Input HKL files from diffraction experiments (e.g., Bruker D8 Venture) and validate using R-factors (<5%) .
  • WinGX Integration : Process raw data with SADABS (absorption correction), then visualize anisotropic displacement parameters via ORTEP for Windows to confirm thermal motion accuracy .
  • Twinned Data Handling : For challenging crystals, apply TWINLAW in SHELXL to model twin domains and improve refinement convergence .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Modify the indazole ring (e.g., halogenation at C5) or butanol chain (e.g., branching at C3). Compare bioactivity against control compounds using assays like kinase inhibition .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., JAK2 kinase). Validate with MD simulations (AMBER or GROMACS) to assess stability .
  • Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to optimize bioavailability .

Q. What computational methods predict the reactivity of this compound in heterogeneous catalysis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model reaction pathways (e.g., hydroxyl group oxidation). Analyze transition states and activation energies with B3LYP/6-31G(d) basis sets .
  • Surface Adsorption Studies : Simulate interactions with metal oxides (e.g., TiO₂) using VASP to identify adsorption sites and catalytic turnover frequencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.